2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid
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Overview
Description
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde in the presence of a catalyst can form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs. The choice of solvents, catalysts, and purification methods would be critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Various substituents can be introduced to the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential therapeutic properties are of interest in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHTQWIQKEDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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